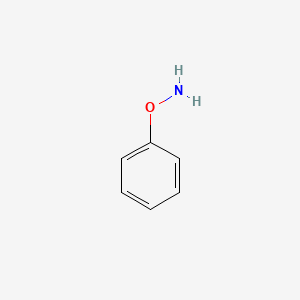![molecular formula C32H38O4 B3068418 2',5'-Bis(hexyloxy)-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde CAS No. 474974-24-8](/img/structure/B3068418.png)
2',5'-Bis(hexyloxy)-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2’,5’-Bis(hexyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” is a chemical compound with the molecular formula C20H30O4 . It is also known by other names such as 2,5-bis(hexyloxy)terephthalaldehyde and 2,5-bis-hexyloxy-benzene-1,4-dicarbaldehyde .
Molecular Structure Analysis
The molecular structure of “2’,5’-Bis(hexyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” is characterized by a molecular weight of 334.450 Da and a monoisotopic mass of 334.214417 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “2’,5’-Bis(hexyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” include a melting point of 67-68 °C, a predicted boiling point of 525.5±45.0 °C, and a predicted density of 0.994±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- A study investigated derivatives of 2,5-bis(alkylsulfanyl)-2,3-dihydro-4H-pyran-2carbaldehydes, revealing bacteriostatic effects and strong antiseptic properties. These compounds have potential as biologically active derivatives for medical applications (Keiko et al., 2008).
Photodynamic Therapy
- Covalent organic frameworks (COFs) containing dicarbaldehyde structures similar to 2',5'-Bis(hexyloxy)-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde have been synthesized for use in photodynamic therapy. These COFs show excellent reactive oxygen species production efficiency and promising results in tumor cell treatment (Zhang et al., 2019).
Organic Field-Effect Transistors
- Research into mixed phenylene-thiophene oligomers, closely related to the target compound, shows potential applications in organic field-effect transistors and nonvolatile transistor memory elements. These materials exhibit high carrier mobilities and could be used in advanced electronic devices (Mushrush et al., 2003).
Conducting Polymers
- Studies on poly(arylenevinylene)s and other similar polymers indicate potential applications in electrochromic devices and advanced materials science. These polymers demonstrate significant thermal stability and unique electronic properties (Saito et al., 1995).
Alcohol and Aldehyde Adducts
- Zinc thiolates studies, which involve alcohol and aldehyde adducts, provide insights into structural modeling relevant to fields like biochemistry and material science (Müller et al., 1999).
Metal-Organic Frameworks
- Research involving biphenyl and terphenyl derivatives in the construction of metal–organic frameworks has demonstrated their importance in creating novel complexes with potential applications in catalysis, gas storage, and separation processes (Sun et al., 2010).
Iodine Reagents
- Biphenyl- and terphenyl-based recyclable organic trivalent iodine reagents, similar in structure to the target compound, have been synthesized and show potential in various organic reactions, highlighting their role in sustainable chemistry (Moroda & Togo, 2006).
Photoluminescent Polymers
- Studies on photoluminescent polymers containing similar structural elements have shown potential for use in light-emitting devices, demonstrating the broader applicability of such compounds in electronics and photonics (Kim et al., 2002).
Safety and Hazards
The safety data sheet for “2’,5’-Bis(hexyloxy)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of optoelectronic devices , suggesting that this compound might interact with components of these devices.
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of optoelectronic devices , indicating that this compound might interact with its targets to alter their electronic properties.
Result of Action
Similar compounds have been used in the synthesis of optoelectronic devices , suggesting that this compound might have an impact on the electronic properties of these devices.
Eigenschaften
IUPAC Name |
4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O4/c1-3-5-7-9-19-35-31-21-30(28-17-13-26(24-34)14-18-28)32(36-20-10-8-6-4-2)22-29(31)27-15-11-25(23-33)12-16-27/h11-18,21-24H,3-10,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAMUCDDXSYBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCCCCCC)C3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
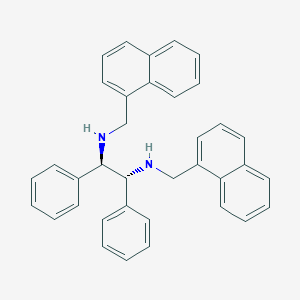

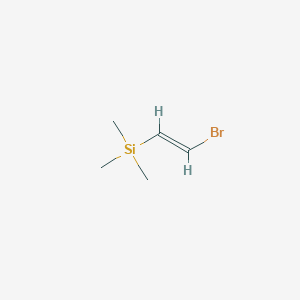
![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)
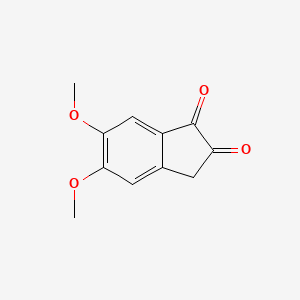

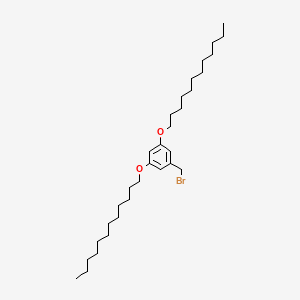
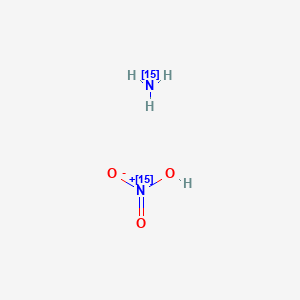
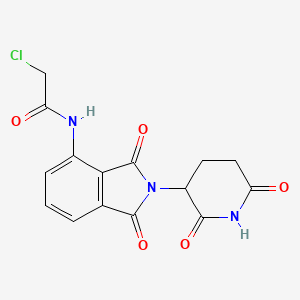
![(2R,5R)-1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-2,5-diphenylpyrrolidine](/img/structure/B3068400.png)


